molecular formula C21H15N3O B5421420 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile

2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile

Cat. No.: B5421420
M. Wt: 325.4 g/mol
InChI Key: BPAXOUJPFZMRMB-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, which can lead to its anticancer and anti-inflammatory properties. It has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. It has also been shown to have antiviral activity against certain viruses. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is its potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile. One direction is to further investigate its anticancer, anti-inflammatory, and antiviral properties and its potential use in medicine. Another direction is to study its optical and electronic properties and its potential use in material science. Additionally, more research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, it could be studied for its potential use as a sensor for detecting heavy metals in water.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand its properties, this compound has the potential to make significant contributions to science and technology.

Synthesis Methods

The synthesis of 2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile involves the reaction between 2-aminobenzimidazole and 3-(5-phenyl-2-furyl)acrylonitrile in the presence of a catalyst. The reaction is carried out in an organic solvent, and the product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been studied for its anticancer, anti-inflammatory, and antiviral properties. In material science, it has been studied for its optical and electronic properties. In environmental science, it has been studied for its potential use as a sensor for detecting heavy metals in water.

Properties

IUPAC Name

(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c1-14-7-9-18-19(11-14)24-21(23-18)16(13-22)12-17-8-10-20(25-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAXOUJPFZMRMB-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.